Hydroxy Iloperidone N-oxide-d4
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Overview
Description
Hydroxy Iloperidone N-oxide-d4 is a deuterated derivative of Hydroxy Iloperidone N-oxide. It is a biochemical compound with the molecular formula C24H25D4FN2O5 and a molecular weight of 448.52 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of Hydroxy Iloperidone N-oxide-d4 involves several synthetic routes and reaction conditions. One common method includes the use of lyophilized rat plasma, which is reconstituted in water and subjected to protein precipitation using acetonitrile . The resulting solution is then centrifuged, and the supernatant is used for further reactions. Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Hydroxy Iloperidone N-oxide-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, water, and specific catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated products, while reduction reactions may produce deuterated analogs.
Scientific Research Applications
Hydroxy Iloperidone N-oxide-d4 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for mass spectrometry and other analytical techniques . In biology, it is employed in proteomics research to study protein interactions and functions . In medicine, it serves as a tool for drug metabolism studies, helping researchers understand the pharmacokinetics and pharmacodynamics of related compounds . Industrial applications include its use in the development of new pharmaceuticals and biochemical assays .
Mechanism of Action
The mechanism of action of Hydroxy Iloperidone N-oxide-d4 is related to its interaction with specific molecular targets and pathways. It exhibits high affinity for dopamine D2 receptors, serotonin 5-HT2A receptors, and α1-adrenergic receptors . By binding to these receptors, it modulates neurotransmitter activity, which can influence various physiological processes. The exact pathways involved may vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
Hydroxy Iloperidone N-oxide-d4 can be compared with other similar compounds, such as Hydroxy Iloperidone N-oxide and Iloperidone . While all these compounds share a similar core structure, this compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its metabolic profile . This makes it particularly useful in research settings where precise measurements and consistent results are crucial.
Similar Compounds
- Hydroxy Iloperidone N-oxide
- Iloperidone
- Hydroxy Iloperidone
These compounds are used in various research applications, but this compound stands out due to its unique properties and enhanced stability .
Properties
Molecular Formula |
C24H29FN2O5 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i1D3,16D |
InChI Key |
YGRSHQHJWCMQDK-KFHHUZHISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O |
Origin of Product |
United States |
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